molecular formula C8H15NO3 B13576376 Methyl ((tetrahydrofuran-2-yl)methyl)glycinate

Methyl ((tetrahydrofuran-2-yl)methyl)glycinate

Cat. No.: B13576376
M. Wt: 173.21 g/mol
InChI Key: WKBRUTKHRZTWIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl ((tetrahydrofuran-2-yl)methyl)glycinate, also known as Glycine, N-[(tetrahydro-2-furanyl)methyl]-, methyl ester, is an organic compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . This compound is characterized by the presence of a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom, attached to a glycine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ((tetrahydrofuran-2-yl)methyl)glycinate typically involves the esterification of glycine with tetrahydrofuran-2-carboxylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions . The reaction mixture is then neutralized, and the product is extracted and purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of yield, purity, and scalability . These processes often involve the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Mechanism of Action

The mechanism of action of Methyl ((tetrahydrofuran-2-yl)methyl)glycinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

methyl 2-(oxolan-2-ylmethylamino)acetate

InChI

InChI=1S/C8H15NO3/c1-11-8(10)6-9-5-7-3-2-4-12-7/h7,9H,2-6H2,1H3

InChI Key

WKBRUTKHRZTWIA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNCC1CCCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.